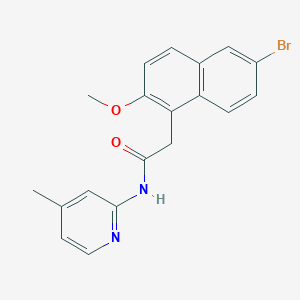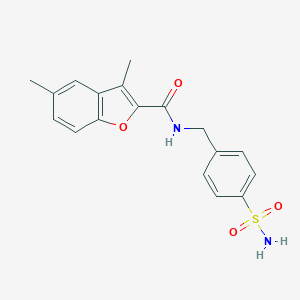
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA damage repair, and their inhibition has been shown to sensitize cancer cells to DNA-damaging agents. BMN-673 has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical and clinical trials.
作用机制
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide is a potent and selective inhibitor of PARP enzymes. PARP enzymes play a crucial role in DNA damage repair, and their inhibition has been shown to sensitize cancer cells to DNA-damaging agents. By inhibiting PARP enzymes, 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide prevents the repair of DNA damage and leads to the accumulation of DNA damage in cancer cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide has been shown to have potent anticancer activity in preclinical studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide has been well-tolerated in clinical trials, with manageable side effects.
实验室实验的优点和局限性
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP enzymes in DNA damage repair. However, its high potency and selectivity may also limit its use in certain experiments, where broader inhibition of PARP enzymes may be desired.
未来方向
There are several potential future directions for the development of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide and other PARP inhibitors. One potential direction is the combination of PARP inhibitors with other DNA-damaging agents, such as radiation and chemotherapy, to enhance their efficacy. Another potential direction is the development of PARP inhibitors with broader inhibition of PARP enzymes, to enhance their activity against certain cancer types. Finally, the development of PARP inhibitors for use in combination with immunotherapy may also be an exciting future direction.
合成方法
The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 6-bromo-2-methoxynaphthalene, which is then reacted with 4-methyl-2-pyridinecarboxaldehyde to form the key intermediate. The intermediate is then reacted with N-(2-aminoethyl)morpholine to form the final product, 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide.
科学研究应用
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, where it has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide has also been shown to be effective against a wide range of cancer types, including breast, ovarian, and prostate cancer.
属性
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-7-8-21-18(9-12)22-19(23)11-16-15-5-4-14(20)10-13(15)3-6-17(16)24-2/h3-10H,11H2,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRKJNZJUWJQFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=C(C=CC3=C2C=CC(=C3)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methoxyphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385263.png)
![3,5-dimethyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B385264.png)
![3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B385265.png)
![3,5-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B385266.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B385268.png)
![(3,5-Dimethyl-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B385270.png)
![N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B385272.png)
![2-(3-chlorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385274.png)
![N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B385275.png)
![Ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate](/img/structure/B385276.png)
![3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione](/img/structure/B385277.png)
![(E)-4-bromo-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B385279.png)